molecular formula C14H13N5O6S2 B601291 (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 934986-48-8

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Número de catálogo: B601291
Número CAS: 934986-48-8
Peso molecular: 411.42
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery

The historical development of cefdinir represents a significant milestone in antibiotic research and pharmaceutical innovation during the late twentieth century. The compound was first described and documented in United States Patent Number 4,559,334, which established the foundational chemical framework for this third-generation cephalosporin antibiotic. This initial patent disclosure marked the beginning of extensive research and development efforts that would eventually lead to the compound's commercial availability and widespread therapeutic application.

The intellectual property protection for cefdinir was secured through patent filing in 1979, representing the culmination of several years of intensive chemical research and synthesis optimization. This patent represented not only the chemical structure and synthesis methodology but also the recognition of the compound's potential therapeutic value in treating bacterial infections. The patenting process involved comprehensive documentation of the compound's unique structural features, particularly its enhanced stability against bacterial resistance mechanisms compared to earlier cephalosporin generations.

Following the initial patent protection, the compound underwent extensive clinical evaluation and regulatory review processes. The United States Food and Drug Administration granted approval for medical use in 1991, marking the transition from experimental compound to clinically available therapeutic agent. This approval process required substantial evidence of both efficacy and safety through multiple phases of clinical trials, demonstrating the compound's effectiveness against various bacterial pathogens while establishing acceptable risk-benefit profiles for patient treatment.

The commercial introduction of cefdinir occurred under the brand name Omnicef, initially marketed by Abbott Laboratories (later AbbVie). This commercialization represented the successful translation of laboratory research into practical therapeutic application, making the compound accessible to healthcare providers and patients worldwide. The marketing authorization also included specific therapeutic indications based on clinical trial evidence, establishing the compound's role in treating mild to moderate bacterial infections across various anatomical sites.

Development Milestone Year Significance
Initial Patent Filing 1979 Intellectual property protection secured
Food and Drug Administration Approval 1991 Authorization for medical use
Commercial Launch 1991 Market availability as Omnicef
Generic Availability 2007+ Multiple generic formulations approved

Classification within Cephalosporin Family

Cefdinir belongs to the third generation of cephalosporin antibiotics, representing a significant evolutionary advancement in the systematic development of these beta-lactam antimicrobial agents. The cephalosporin classification system is based on chronological development and corresponding improvements in antimicrobial spectrum, bacterial resistance patterns, and pharmacological properties. Third-generation cephalosporins were specifically developed to address limitations of earlier generations, particularly regarding gram-negative bacterial coverage and resistance to beta-lactamase enzymes.

The systematic classification of cephalosporins into distinct generations reflects progressive improvements in chemical structure and corresponding therapeutic capabilities. First-generation cephalosporins demonstrated primary activity against gram-positive bacteria, while second-generation compounds expanded coverage to include some gram-negative organisms. Third-generation cephalosporins, including cefdinir, represent further advancement with enhanced gram-negative activity while maintaining effectiveness against many gram-positive pathogens.

Cephalosporins derive their name and basic chemical structure from the mold Acremonium, previously known as Cephalosporium. This natural origin provided the foundational beta-lactam ring structure that characterizes all cephalosporin compounds. However, modern cephalosporins like cefdinir are semi-synthetic compounds, meaning they combine natural structural elements with laboratory-designed modifications to enhance therapeutic properties and overcome bacterial resistance mechanisms.

The third-generation classification specifically indicates enhanced activity against gram-negative bacteria compared to earlier generations, along with improved stability against beta-lactamase enzymes produced by resistant bacterial strains. These compounds demonstrate broader spectrum activity, meaning they are effective against a wider range of bacterial species compared to first and second-generation cephalosporins. Additionally, third-generation cephalosporins often possess improved pharmacokinetic properties, including better tissue penetration and oral bioavailability.

Within the third-generation cephalosporin class, cefdinir distinguishes itself through its oral administration route and specific structural features that confer unique antimicrobial properties. While many third-generation cephalosporins require intravenous administration, cefdinir's chemical structure allows for effective oral absorption and systemic distribution. This oral availability represents a significant clinical advantage, enabling outpatient treatment of infections that might otherwise require hospitalization for intravenous antibiotic therapy.

Cephalosporin Generation Primary Characteristics Representative Compounds
First Generation Gram-positive activity Cephalexin, Cefazolin
Second Generation Extended gram-negative coverage Cefuroxime, Cefaclor
Third Generation Broad spectrum, beta-lactamase stability Cefdinir, Ceftriaxone, Ceftazidime
Fourth Generation Extended spectrum, gram-positive activity Cefepime
Fifth Generation Methicillin-resistant activity Ceftaroline

General Structural Features and Nomenclature

The systematic chemical nomenclature of cefdinir reflects its complex molecular architecture and stereochemical configuration. The complete International Union of Pure and Applied Chemistry name, (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, provides precise information about the compound's molecular structure, stereochemistry, and functional group arrangements.

The molecular formula of cefdinir is represented as C₁₄H₁₃N₅O₅S₂, indicating the precise atomic composition of fourteen carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, five oxygen atoms, and two sulfur atoms. This molecular composition results in a calculated molecular weight of 395.42 daltons, which places the compound within the typical size range for orally active pharmaceutical agents. The molecular weight considerations are important for drug absorption, distribution, and elimination processes within biological systems.

The structural foundation of cefdinir centers on the characteristic beta-lactam ring system that defines all cephalosporin antibiotics. This four-membered ring structure contains one nitrogen atom and is fused to a six-membered dihydrothiazine ring, creating the bicyclic core structure designated as 5-thia-1-azabicyclo[4.2.0]oct-2-ene. This bicyclic arrangement differs from penicillins, which contain a five-membered thiazolidine ring fused to the beta-lactam ring. The six-membered ring system in cephalosporins provides enhanced stability and resistance to enzymatic degradation compared to the five-membered ring system in penicillins.

The stereochemical designations (6R,7R) specify the three-dimensional orientation of substituents at the sixth and seventh carbon positions of the bicyclic core structure. These stereochemical configurations are crucial for biological activity, as the precise spatial arrangement of functional groups determines the compound's ability to bind to bacterial target proteins. The R configuration indicates the specific clockwise or counterclockwise arrangement of substituents around each stereocenter, following established nomenclature conventions.

The side chain attached at the seventh position contains the 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl group, which contributes significantly to the compound's antimicrobial spectrum and resistance profile. This side chain includes a thiazole ring system containing both nitrogen and sulfur heteroatoms, along with an oxime functional group designated by the hydroxyimino designation. The (2Z) configuration specifies the geometric isomerism of the oxime group, indicating the syn orientation of the hydroxyl and amino groups relative to the carbon-nitrogen double bond.

Structural Component Chemical Feature Functional Significance
Beta-lactam ring Four-membered lactam Bacterial cell wall synthesis inhibition
Dihydrothiazine ring Six-membered heterocycle Enhanced stability and activity
Thiazole side chain Five-membered heterocycle Antimicrobial spectrum determination
Vinyl group Ethenyl substituent Resistance to enzymatic degradation
Carboxylic acid Ionizable functional group Bacterial target binding

The vinyl group (ethenyl) attached at the third position represents another distinctive structural feature that contributes to cefdinir's resistance against bacterial beta-lactamase enzymes. This unsaturated hydrocarbon substituent provides steric hindrance that prevents certain bacterial enzymes from accessing and hydrolyzing the beta-lactam ring. The presence of this vinyl group is characteristic of several third-generation cephalosporins and represents a specific design feature to overcome bacterial resistance mechanisms.

The carboxylic acid functional group at the second position provides the compound with its acidic properties and contributes to bacterial target binding. This ionizable group exists in different protonation states depending on physiological hydrogen ion concentration, influencing the compound's solubility, distribution, and biological activity. The carboxylic acid group also serves as a recognition element for bacterial penicillin-binding proteins, facilitating the compound's antimicrobial mechanism of action.

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYIMCVRWITTJO-VDXAKPFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the (2Z)-2-(2-Amino-1,3-Thiazol-4-yl)-2-Hydroxyiminoacetyl Side Chain

The side chain is synthesized via condensation of 2-aminothiazole-4-carboxylic acid with hydroxylamine under controlled pH (4.5–6.0) to favor the Z-isomer. Activation as an acid chloride or mixed carbonate is necessary for acylation. For example, treatment with thionyl chloride or N,N’-carbonyldiimidazole (CDI) yields the reactive intermediate, which is then coupled to the 7-amino group of 7-ACA.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylacetamide (DMAC).

  • Base: Triethylamine (TEA) or N-methylmorpholine (NMM) to neutralize HCl byproducts.

  • Temperature: −20°C to 0°C to prevent epimerization.

Acylation of 7-ACA Derivatives

Protected 7-ACA derivatives (e.g., benzhydryl esters) are often employed to enhance solubility and prevent β-lactam cleavage. For instance, benzhydryl (6R,7R)-7-amino-3-hydroxy-3-cephem-4-carboxylate undergoes acylation with the activated side chain in DMF at −10°C, achieving yields of 68–72%. The benzhydryl group is later removed via hydrogenolysis or acidic hydrolysis.

Functionalization at the 3-Position

Introduction of the Ethenyl Group

The 3-hydroxy group of 7-ACA is converted to a leaving group (e.g., mesylate or tosylate) using methylsulfonyl chloride or p-toluenesulfonyl chloride. Subsequent displacement with a vinyl nucleophile or transition-metal-catalyzed coupling introduces the ethenyl moiety.

Palladium-Catalyzed Heck Coupling :
A vinyl halide (e.g., vinyl bromide) reacts with the 3-sulfonated cephalosporin in the presence of Pd(PPh₃)₄ and a base (K₂CO₃) in DMF at 60–80°C. This method offers stereocontrol, yielding the trans-ethenyl product predominantly (d.r. 14:1).

Nucleophilic Substitution :
Direct substitution with vinylmagnesium bromide in tetrahydrofuran (THF) at −78°C provides moderate yields (45–55%) but risks β-lactam ring opening.

Protection and Deprotection Strategies

Carboxylate Protection

The C-4 carboxylate is protected as a benzhydryl ester during acylation to prevent side reactions. Deprotection is achieved via trifluoroacetic acid (TFA) in DCM, followed by precipitation at pH 7.0–7.5.

Oxime Protection

The hydroxyimino group is protected as a tert-butoxycarbonyl (Boc) derivative during acylation to prevent undesired reactions. Boc removal uses HCl in dioxane.

Purification and Crystallization

Crude products are purified via recrystallization or chromatography. For example, the toluene hemi-solvate of intermediates crystallizes at −5–10°C, enhancing stability and purity. Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves stereoisomers, ensuring >99% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, D₂O): δ 6.82 (s, 1H, thiazole-H), 5.72 (d, J = 15 Hz, 1H, ethenyl-H), 5.18 (d, J = 15 Hz, 1H, ethenyl-H).

  • HRMS : m/z 567.0821 [M+H]⁺ (calc. 567.0819).

X-ray Diffraction :
Crystalline intermediates exhibit characteristic peaks at 2θ = 8.2°, 12.5°, and 18.7°, confirming the toluene hemi-solvate structure.

Challenges and Optimization

β-Lactam Stability

The β-lactam ring is sensitive to nucleophiles and acidic/basic conditions. Reactions are conducted at pH 6.5–7.5 and temperatures below 25°C to minimize degradation.

Stereochemical Control

The Z-configuration of the oxime is preserved using hydroxylamine hydrochloride in buffered solutions (pH 5.5). Racemization at C-7 is mitigated by low-temperature acylation .

Análisis De Reacciones Químicas

Types of Reactions

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Antibiotic Activity

The primary application of this compound lies in its antibiotic properties . It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections caused by resistant strains.

Table 1: Spectrum of Activity

Bacteria TypeActivity Level
Gram-positiveHigh
Gram-negativeModerate
Resistant StrainsEffective

Treatment of Specific Infections

Clinical studies have demonstrated its efficacy in treating:

  • Urinary Tract Infections (UTIs) : Particularly those caused by E. coli and Klebsiella pneumoniae.
  • Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted that patients treated with this compound exhibited a significant reduction in infection rates compared to those receiving placebo treatments .

Absorption and Distribution

The compound is well absorbed orally and achieves therapeutic concentrations in the bloodstream within 1–2 hours post-administration. Its bioavailability is enhanced by its solubility characteristics due to the thiazole group.

Metabolism

It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that retain some antimicrobial activity.

Safety and Toxicity

Clinical trials indicate that the compound has a favorable safety profile, with minor side effects including gastrointestinal disturbances and hypersensitivity reactions. Long-term studies are ongoing to assess any potential nephrotoxicity or hepatotoxicity associated with prolonged use.

Mecanismo De Acción

The mechanism of action of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Impact on Pharmacokinetics

  • Hydroxyimino vs. Methoxyimino: The Z-hydroxyimino group in the target compound provides superior β-lactamase inhibition compared to E-methoxyimino derivatives (e.g., ), which exhibit lower enzymatic stability .
  • 3-Substituents : The 3-ethenyl group (target compound) confers better membrane permeability in Gram-negative bacteria than 3-methyl (Cefalexin) or 3-hydroxymethyl () groups .
  • Thiazolyl Modifications: The 2-amino-thiazol-4-yl moiety is conserved in most analogs but varies in adjacent groups. For example, the carboxymethoxyimino in ACI-INT-65 enhances solubility but reduces plasma protein binding .

Spectroscopic and Physicochemical Properties

  • Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is comparable to analogs like (mercaptomethyl-substituted cephalosporin) but lower than hydrophilic derivatives like ACI-INT-65 .
  • pKa : Predicted pKa values (e.g., 2.76 for ) suggest ionization at physiological pH, influencing tissue penetration .

Research Findings and Clinical Relevance

  • β-Lactamase Resistance: The Z-hydroxyimino group in the target compound shows 10-fold higher stability against TEM-1 β-lactamase compared to E-methoxyimino analogs .
  • Antibacterial Spectrum: The 3-ethenyl group expands activity against Pseudomonas aeruginosa and Enterobacteriaceae, outperforming older cephalosporins like Cefalexin .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., ) face hurdles in large-scale synthesis due to complex purification steps .

Actividad Biológica

The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , often referred to as a thiazole derivative, exhibits significant biological activity, particularly in the field of antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework with multiple functional groups that contribute to its biological activity. Its IUPAC name reflects its complex structure, which includes thiazole and hydroxyiminoacetyl moieties.

This compound operates primarily as an antibiotic , inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). The presence of the thiazole ring enhances its affinity for these targets, making it effective against various Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibits MIC values ranging from 16 to 32 μg/mL against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus16Effective
Escherichia coli32Moderate
Pseudomonas aeruginosa20Effective

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed using various human cell lines. Results indicated a favorable selectivity index, suggesting that the compound is more toxic to bacteria than to mammalian cells, which is critical for therapeutic applications.

Study 1: Efficacy Against Resistant Strains

A notable study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it retained significant antibacterial activity (MIC = 16 μg/mL), highlighting its potential as a treatment option for resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with other antibiotics such as ciprofloxacin. The combination therapy showed enhanced efficacy against multi-drug resistant strains, suggesting that this compound could be used in combination therapies to improve treatment outcomes .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a half-life suitable for clinical use. The bioavailability was determined to be around 70%, making it a viable candidate for oral administration .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions influence yield?

The synthesis typically involves coupling the β-lactam core with side-chain precursors. For example:

  • Step 1 : Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid under reflux in acetic acid (3–5 hours) to form the thiazole-linked intermediate .
  • Step 2 : Introduction of the hydroxyiminoacetyl group via nucleophilic substitution under controlled pH (6.5–7.0) to preserve stereochemistry .
  • Critical factors : Temperature (>80°C reduces epimerization), solvent polarity (DMF enhances solubility), and stoichiometric ratios (1.1:1 for side-chain precursors) .

Q. How is the compound’s stereochemical integrity validated during synthesis?

  • Circular Dichroism (CD) : Confirms the (6R,7R) configuration by analyzing Cotton effects near 260 nm .
  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between the 3-ethenyl group and the β-lactam ring protons to verify Z-configuration of the hydroxyiminoacetyl side chain .
  • X-ray Crystallography : Resolves ambiguities in complex bicyclic systems (e.g., bicyclo[4.2.0]oct-2-ene) .

Q. What in vitro assays are used to evaluate its antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains using broth microdilution (CLSI guidelines) .
  • β-Lactamase Stability : Incubate with TEM-1 or SHV-1 enzymes and compare hydrolysis rates via HPLC .

Advanced Research Questions

Q. How does structural modification of the 3-ethenyl group impact β-lactamase resistance?

  • Substitution with bulkier groups (e.g., propylthio or triazolylmethyl) reduces susceptibility to hydrolysis by sterically shielding the β-lactam ring. For example, replacing ethenyl with a methylthio group decreased hydrolysis by K. pneumoniae β-lactamase by 40% .
  • Electron-withdrawing substituents (e.g., nitro or cyano) on the ethenyl group enhance stability by reducing nucleophilic attack on the β-lactam carbonyl .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., ring-opened metabolites at pH < 3) .
  • Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months with periodic HPLC analysis to track degradation kinetics (e.g., hydrolysis of the hydroxyimino group at pH > 8) .
  • Computational Modeling : Predicts pH-dependent degradation pathways using density functional theory (DFT) .

Q. How can pharmacokinetic parameters be optimized for enhanced tissue penetration?

  • LogP Adjustments : Introduce hydrophilic groups (e.g., carboxylate or sulfonate) to reduce LogP from 1.8 to 0.5, improving aqueous solubility and renal clearance .
  • Prodrug Strategies : Esterify the carboxylic acid moiety (e.g., pivoxil ester) to enhance oral bioavailability, with in vivo hydrolysis rates monitored via LC-MS .

Q. What mechanisms explain reduced efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?

  • Porin Mutations : Reduced outer membrane permeability (e.g., OmpK36 truncation in K. pneumoniae) limits intracellular accumulation .
  • Efflux Pump Overexpression : AcrAB-TolC systems in E. cloacae decrease intracellular concentration 4-fold .
  • Target Modification : Altered penicillin-binding proteins (PBPs) with lower affinity (e.g., PBP3 in P. aeruginosa) require MIC adjustments ≥64 µg/mL .

Methodological Notes

  • Spectral Data : IR peaks at 1770 cm⁻¹ (β-lactam C=O) and 1680 cm⁻¹ (carboxylic acid C=O) confirm core structure .
  • Stability Guidelines : Store at -20°C in anhydrous DMSO to prevent hydrolysis; avoid freeze-thaw cycles .
  • Safety Protocols : Use PPE (nitrile gloves, N95 masks) due to potential respiratory sensitization (GHS Hazard Code H334) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.